![molecular formula C16H17I2NO B5132150 2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B5132150.png)
2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol
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Overview
Description
2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol, also known as DIMEB, is a synthetic compound that belongs to the family of iodinated arylalkylamines. It was first synthesized in 1986 by a group of researchers led by J. C. Schwartz at the University of Paris. DIMEB has been found to have a wide range of biological activities, including antiarrhythmic, antihypertensive, and anti-inflammatory effects. In
Mechanism of Action
The mechanism of action of 2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol involves its interaction with the voltage-gated potassium channels in cardiac myocytes. It binds to the channel in a state-dependent manner, preferentially blocking the open and inactivated states of the channel. This results in a prolongation of the action potential duration and an increase in the effective refractory period.
Biochemical and physiological effects:
In addition to its antiarrhythmic effects, 2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol has been found to have other biochemical and physiological effects. It has been shown to have antihypertensive effects in animal models of hypertension, as well as anti-inflammatory effects in models of acute lung injury. 2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol has also been found to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol is its specificity for the Ikr channel, which makes it a useful tool for studying the role of this channel in cardiac electrophysiology. However, its relatively low potency and solubility can make it difficult to use in some experiments. Additionally, its effects on other ion channels and receptors need to be taken into account when interpreting experimental results.
Future Directions
There are several potential future directions for 2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol research. One area of interest is the development of more potent and selective analogs of 2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol for use as antiarrhythmic agents. Another area of interest is the potential use of 2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol as an anticancer agent, although further studies are needed to determine its efficacy in vivo. Finally, the role of 2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol in other physiological processes, such as blood pressure regulation and inflammation, warrants further investigation.
Conclusion:
In conclusion, 2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol is a synthetic compound with a wide range of biological activities, including antiarrhythmic, antihypertensive, and anti-inflammatory effects. Its mechanism of action involves its interaction with the voltage-gated potassium channels in cardiac myocytes, leading to a prolongation of the action potential duration and an increase in the effective refractory period. While there are some limitations to its use in lab experiments, 2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol has the potential to be a useful tool for studying the role of the Ikr channel in cardiac electrophysiology, as well as a promising candidate for the development of new antiarrhythmic and anticancer agents.
Synthesis Methods
2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol can be synthesized using a multistep process that involves the reaction of 2,4-diiodophenol with 2-phenylethylamine, followed by the reaction of the resulting intermediate with formaldehyde and methylamine. The final product is obtained after purification using column chromatography.
Scientific Research Applications
2,4-diiodo-6-{[methyl(2-phenylethyl)amino]methyl}phenol has been extensively studied for its antiarrhythmic effects. It has been shown to inhibit the rapid component of the delayed rectifier potassium current (Ikr) in cardiac myocytes, which leads to a prolongation of the action potential duration and an increase in the effective refractory period. This results in a decreased likelihood of reentrant arrhythmias, which are a common cause of sudden cardiac death.
properties
IUPAC Name |
2,4-diiodo-6-[[methyl(2-phenylethyl)amino]methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17I2NO/c1-19(8-7-12-5-3-2-4-6-12)11-13-9-14(17)10-15(18)16(13)20/h2-6,9-10,20H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBIDGXHXITEMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=C(C(=CC(=C2)I)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17I2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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